Olivanic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(E)-2-aminoethenyl]sulfanyl-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-5(14)8-6-4-7(18-3-2-12)9(11(16)17)13(6)10(8)15/h2-3,5-6,8,14H,4,12H2,1H3,(H,16,17)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTVKHFILHLXJF-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SC=CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)S/C=C/N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64761-66-6 | |
| Record name | Olivanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064761666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Dawn of a New Class: A Technical Guide to the Discovery and Historical Perspective of Olivanic Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and historical significance of olivanic acids, a pioneering family of carbapenem β-lactam antibiotics. First identified in the mid-1970s, these natural products, isolated from Streptomyces species, not only demonstrated potent antibacterial activity but also were among the first recognized inhibitors of β-lactamase, the primary mechanism of bacterial resistance to penicillin and cephalosporin antibiotics. This guide provides a comprehensive overview of their discovery, key derivatives, biological activity, and the experimental methodologies that defined their early investigation.
A Serendipitous Discovery: The Historical Context
The late 1960s and early 1970s marked a critical period in the battle against bacterial infections. The widespread emergence of penicillin-resistant bacteria, primarily due to the production of β-lactamase enzymes, spurred a fervent search for new antibiotics and, crucially, for inhibitors of these resistance-conferring enzymes. It was in this scientific climate that a team at Beecham Research Laboratories embarked on a screening program of soil actinomycetes.
In 1976, their efforts culminated in the discovery of a novel family of β-lactam compounds produced by the Gram-positive bacterium Streptomyces clavuligerus, which they named olivanic acids.[1] These compounds were revolutionary for two key reasons: they possessed the then-novel carbapenem backbone structure, and they exhibited potent inhibitory activity against a broad spectrum of β-lactamases.[1]
Subsequent research identified Streptomyces olivaceus as another producer of these compounds.[2][3] The initial olivanic acid complex was found to be a mixture of several related molecules. Further investigation led to the isolation and characterization of a series of distinct this compound derivatives, primarily distinguished by the presence or absence of a sulfate group and the stereochemistry of their side chains.[3]
Despite their promise, the inherent chemical instability and challenges with bacterial cell penetration of the natural olivanic acids hindered their direct clinical development.[1] However, their discovery was a watershed moment, providing the foundational chemical scaffold and biological proof-of-concept for the development of the entire class of carbapenem antibiotics, which remain critical "last-resort" treatments for severe bacterial infections today.[1] The insights gained from the olivanic acids directly paved the way for the development of more stable and clinically successful carbapenems like thienamycin and its derivatives.
The this compound Family: Key Derivatives and Their Properties
The initial research on the this compound complex led to the isolation of several key derivatives. These can be broadly categorized into sulfated and non-sulfated compounds. The production of sulfated derivatives was found to be predominant when Streptomyces olivaceus was cultured in media containing sodium sulfate.[3]
The primary this compound derivatives discussed in early literature include:
-
Sulfated Derivatives:
-
MM 4550
-
MM 13902
-
MM 17880
-
-
Non-sulfated (Hydroxy) Derivatives:
-
MM 22380
-
MM 22381
-
MM 22382
-
MM 22383
-
These derivatives share the same core carbapenem nucleus but differ in the side chains attached to this core.[4] A significant structural feature influencing their biological activity is the stereochemistry of the hydroxyethyl substituent at the C-6 position and the orientation of the β-lactam protons.[4]
Physicochemical Properties
The olivanic acids were characterized as being unstable in aqueous solutions outside a narrow pH range.[3] The sulfated derivatives, MM 4550, MM 13902, and MM 17880, were isolated as disodium salts and were found to be soluble in water, methanol, DMF, and DMSO, but practically insoluble in other organic solvents.[3]
| Derivative | UV Absorption Maxima (in water) |
| MM 4550 | 240 nm, 287 nm |
| MM 13902 | 227 nm, 307 nm |
| MM 17880 | 298 nm |
Table 1: Physicochemical properties of sulfated this compound derivatives. Data sourced from[3].
Biological Activity: A Dual Threat to Bacteria
The olivanic acids exhibited a dual mechanism of action: direct antibacterial activity and potent inhibition of β-lactamase enzymes. This combination made them particularly effective against bacteria that had developed resistance to other β-lactam antibiotics.
Antibacterial Spectrum
The this compound derivatives demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The most potent among them were the compounds with an (8S) hydroxyethyl substituent and cis-orientated β-lactam protons (MM 22380 and MM 22382) and their corresponding sulfate esters (MM 17880 and MM 13902).[4] These compounds showed Minimum Inhibitory Concentration (MIC) values in the range of 0.1 to 3.1 µg/ml against a variety of bacteria.[4] The derivatives with trans-β-lactam protons (MM 22381 and MM 22383) also displayed broad-spectrum activity but were generally less potent.[4]
| This compound Derivative | Stereochemistry | General Antibacterial Potency |
| MM 22380 | (8S)-hydroxyethyl, cis-β-lactam protons | High (MIC: 0.1-3.1 µg/ml) |
| MM 22382 | (8S)-hydroxyethyl, cis-β-lactam protons | High (MIC: 0.1-3.1 µg/ml) |
| MM 17880 | (8S)-hydroxyethyl, cis-β-lactam protons (sulfated) | High (MIC: 0.1-3.1 µg/ml) |
| MM 13902 | (8S)-hydroxyethyl, cis-β-lactam protons (sulfated) | High (MIC: 0.1-3.1 µg/ml) |
| MM 22381 | (8S)-hydroxyethyl, trans-β-lactam protons | Moderate |
| MM 22383 | (8S)-hydroxyethyl, trans-β-lactam protons | Moderate |
| MM 4550 | - | Broad-spectrum activity |
Table 2: Summary of the antibacterial potency of various this compound derivatives. Data compiled from[4].
β-Lactamase Inhibition
A hallmark of the olivanic acids is their ability to inhibit a wide range of β-lactamase enzymes. This activity was shown to be progressive, meaning the inhibition increases with time of exposure to the enzyme.[2] This property allows them to act synergistically with other β-lactam antibiotics, rendering resistant bacteria susceptible to treatment.[2][4] For instance, the this compound complex could render ampicillin-resistant bacteria sensitive to ampicillin at concentrations where the this compound alone had no inhibitory effect on bacterial growth.[2]
Specific IC50 values for the various this compound derivatives against different β-lactamases are not consistently reported in the early literature. However, the inhibitory mechanism has been studied in detail for some derivatives.
Experimental Protocols: Isolating the Olivanic Acids
The initial isolation and purification of the olivanic acids from the fermentation broth of Streptomyces olivaceus was a multi-step process that relied on the physicochemical properties of these charged and relatively unstable molecules. The primary techniques employed were ion-pair extraction and ion-exchange chromatography.[5]
Fermentation
Streptomyces olivaceus (e.g., ATCC 21379) was cultured in a suitable nutrient medium under aerobic conditions. The production of the this compound complex was influenced by the composition of the fermentation medium, with the addition of sodium sulfate favoring the production of the sulfated derivatives MM 4550, MM 13902, and MM 17880.[2][3]
Isolation and Purification Workflow
The following is a generalized workflow for the isolation and purification of the sulfated olivanic acids based on the described methodologies.
Detailed Methodologies:
-
Ion-Pair Extraction: The clarified fermentation broth, containing the anionic olivanic acids, was treated with a quaternary ammonium salt (e.g., tetrabutylammonium bromide). This forms a neutral ion-pair with the olivanic acids, which can then be extracted into an immiscible organic solvent such as dichloromethane. This step effectively separates the desired compounds from the highly polar components of the broth.
-
Aqueous Back-Extraction: The organic phase containing the ion-paired olivanic acids was then extracted with a dilute aqueous acid. This disrupts the ion pair, causing the olivanic acids to partition back into the aqueous phase, while many of the organic-soluble impurities remain in the organic phase.
-
Anion-Exchange Chromatography: The acidic aqueous extract was neutralized and applied to an anion-exchange chromatography column (e.g., Amberlite IRA-400). The negatively charged olivanic acids bind to the positively charged resin. The column was then washed to remove any unbound impurities.
-
Elution: The bound olivanic acids were eluted from the column using a salt gradient (e.g., increasing concentrations of sodium chloride). Different this compound derivatives would elute at different salt concentrations, allowing for their separation.
-
Desalting and Lyophilization: The fractions containing the purified olivanic acids were desalted using gel filtration chromatography (e.g., Sephadex G-10) and then lyophilized to obtain the final products as stable powders.
Mechanism of Action: How Olivanic Acids Inhibit β-Lactamases
The inhibitory action of olivanic acids against serine-based β-lactamases proceeds via the formation of a covalent acyl-enzyme intermediate.[1] This mechanism involves the nucleophilic attack of the active site serine of the β-lactamase on the carbonyl carbon of the β-lactam ring of the this compound.
The subsequent steps determine the effectiveness of the inhibition. The initial acyl-enzyme intermediate can either undergo hydrolysis, releasing the inactivated this compound and regenerating the active enzyme, or it can undergo a tautomerization to a more stable, tightly bound intermediate.[1] It is this latter pathway that leads to effective inhibition.
The ability of olivanic acids to effectively inhibit the enzyme is dependent on the partitioning of the initial acyl-enzyme intermediate towards the formation of the more stable Δ¹-pyrroline tautomer, which competes with the normal hydrolytic pathway of the enzyme.[1]
Biosynthesis of Olivanic Acids: A Glimpse into Nature's Assembly Line
The biosynthesis of olivanic acids, like other carbapenems, follows a distinct pathway from that of classical β-lactam antibiotics such as penicillins and cephalosporins. While the complete biosynthetic pathway for all this compound derivatives is not fully elucidated in the early literature, it is known to involve a β-lactam synthetase.
Evidence suggests a biosynthetic link between the non-sulfated hydroxy derivatives (MM 22380, MM 22381, MM 22382, and MM 22383) and the sulfated derivatives (MM 4550, MM 13902, and MM 17880), with the former likely being precursors to the latter. The sulfation step is a key late-stage modification in the biosynthesis of the sulfated olivanic acids.
The core carbapenem structure is synthesized from precursors derived from primary metabolism. The following diagram illustrates a simplified, putative biosynthetic relationship between the non-sulfated and sulfated olivanic acids.
Conclusion and Future Perspectives
The discovery of the olivanic acids was a landmark achievement in the field of antibiotics. Although they did not become clinical drugs themselves, their novel carbapenem structure and potent β-lactamase inhibitory activity provided the crucial blueprint for the development of a new generation of life-saving antibiotics. The study of their structure-activity relationships, mechanism of action, and biosynthesis laid the groundwork for the synthetic and semi-synthetic carbapenems that are indispensable in modern medicine. The historical perspective of the olivanic acids serves as a powerful reminder of the importance of natural product screening in the ongoing quest for novel therapeutic agents to combat the ever-evolving threat of antibiotic resistance. The lessons learned from these pioneering molecules continue to inform and inspire the design of new antibiotics and β-lactamase inhibitors.
References
- 1. Inhibition of the RTEM beta-lactamase from Escherichia coli. Interaction of the enzyme with derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olivanic acids, a family of beta-lactam antibiotics with beta-lactamase inhibitory properties produced by Streptomyces species. I. Detection, properties and fermentation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative antibacterial properties in vitro of seven this compound derivatives: MM 4550, MM 13902, MM 17880, MM 22380, MM 22381, MM 22382 and MM 22383 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olivanic acids, a family of beta-lactam antibiotics with beta-lactamase inhibitory properties produced by Streptomyces species. II. Isolation and characterisation of the olivanic acids MM 4550, MM 13902 and MM 17880 from Streptomyces olivaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Olivanic Acid Production in Streptomyces olivaceus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the production of olivanic acids, a family of potent β-lactamase inhibitors, using the microorganism Streptomyces olivaceus. Olivanic acids, which include compounds such as MM 4550, MM 13902, and MM 17880, possess a characteristic carbapenem nucleus and are of significant interest in combating antibiotic resistance.[1][2] This document details fermentation strategies, presents quantitative production data, outlines key experimental protocols, and illustrates relevant biological and experimental workflows.
Fermentation Strategies and Production Yields
The production of olivanic acids by Streptomyces olivaceus is significantly influenced by the fermentation strategy employed. Both batch and fed-batch cultivation methods have been explored, with fed-batch processes demonstrating a substantial increase in yield by overcoming substrate limitations and potential metabolic repression.[3]
A key study isolated Streptomyces olivaceus MTCC 6820 and optimized olivanic acid production.[3][4] Initial batch fermentations using glycerol and soybean meal as primary carbon and nitrogen sources yielded a maximum of 50 mg/L.[3] Through statistical optimization of the medium, this was improved nearly eight-fold to 415 mg/L in batch culture.[5] A transition to a fed-batch strategy, particularly with glycerol-limiting conditions, further elevated the production to 565 mg/L, representing an eleven-fold increase over the initial batch process.[3][4]
Quantitative Data on this compound Production
The following table summarizes the quantitative improvements in this compound production achieved through different fermentation techniques.
| Fermentation Method | Key Parameters | Maximum this compound Titer (mg/L) | Volumetric Productivity (qOA, mg/L/h) | Production Duration | Reference |
| Batch Fermentation | Initial Medium (1.5% Glycerol, 2% Soybean Meal) | 50 | ~4.9 (initially, then decreases rapidly) | ~3 days | [3] |
| Optimized Batch | Statistical Medium Optimization (PBD & RSM) | 415 | Not Reported | Not Reported | [5] |
| Fed-Batch Fermentation | Glycerol Limiting Conditions; Cyclic Feeding | 565 | Maintained at a constant value | Up to 10 days (240 h) | [3][4] |
Experimental Protocols
This section provides detailed methodologies for the cultivation of S. olivaceus, extraction of olivanic acids, and their subsequent quantification.
Fermentation Protocol for Streptomyces olivaceus
This protocol is a composite based on methods described for enhancing this compound production.[3][6]
-
Inoculum Preparation:
-
Prepare a seed culture medium containing appropriate carbon (e.g., glycerol) and nitrogen sources (e.g., soybean meal).
-
Inoculate the medium with a spore suspension or a vegetative mycelium of S. olivaceus MTCC 6820.
-
Incubate the seed culture on a rotary shaker (e.g., 200 rpm) at a controlled temperature (e.g., 30°C) for 24-48 hours until a dense culture is obtained.
-
-
Production Medium:
-
Batch Fermentation:
-
Inoculate the sterile production medium with the seed culture (e.g., 5-10% v/v).
-
Maintain fermentation parameters: temperature at 30°C, agitation, and aeration.
-
Monitor the fermentation for 3-5 days, collecting samples periodically to measure biomass and this compound concentration. Maximum production in batch culture is typically observed around day 3.[3]
-
-
Fed-Batch Fermentation:
-
Initiate the fermentation as a batch process.
-
After an initial growth phase (e.g., 48-72 hours), when the initial carbon source (glycerol) becomes limiting, commence the feeding strategy.
-
A successful strategy involves a cyclic feeding of a concentrated glycerol solution (e.g., 2%) to maintain a low substrate concentration, with a cycle amplitude of 20 mg/L per 24 hours.[3]
-
Continue the fed-batch cultivation for up to 10 days, monitoring production levels.[3]
-
Isolation and Purification Protocol
This protocol describes a general method for isolating olivanic acids from the fermentation broth, based on established techniques for these compounds.[1][7]
-
Broth Clarification:
-
Harvest the fermentation broth at the point of maximum titer.
-
Remove the S. olivaceus biomass and other solid materials by centrifugation (e.g., 10,000 rpm for 15 minutes) or filtration to obtain a cell-free supernatant.
-
-
Ion-Pair Extraction:
-
To selectively extract the acidic this compound molecules, perform an ion-pair extraction.
-
Add a suitable ion-pairing agent (e.g., a quaternary ammonium salt) to the clarified supernatant.
-
Extract the ion-paired complex into an appropriate water-immiscible organic solvent.
-
-
Ion-Exchange Chromatography:
-
Back-extract the olivanic acids from the organic solvent into an aqueous buffer.
-
Load the aqueous extract onto an anion-exchange chromatography column (e.g., DEAE-cellulose or a similar resin).
-
Wash the column with a low-concentration buffer to remove impurities.
-
Elute the bound olivanic acids using a salt gradient (e.g., increasing NaCl concentration). Collect fractions.
-
-
Desalting and Lyophilization:
-
Monitor the fractions for this compound presence using a suitable analytical method (e.g., HPLC-UV).
-
Pool the active fractions.
-
Desalt the pooled fractions using size-exclusion chromatography or dialysis.
-
Lyophilize (freeze-dry) the desalted solution to obtain the purified this compound complex as a stable powder.
-
Quantification Protocol using HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of organic acids like this compound, which is a standard approach for such molecules.[8][9][10]
-
Sample Preparation:
-
Take a defined volume of the fermentation supernatant.
-
Centrifuge to remove any remaining particulates.
-
Filter the sample through a 0.22 µm syringe filter to ensure it is free of particles that could damage the HPLC system.
-
-
Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Column: A reverse-phase C18 column is commonly used for separating organic acids.[10]
-
Mobile Phase: An isocratic or gradient mobile phase, typically consisting of an aqueous acidic buffer (e.g., 0.1% phosphoric acid) and an organic modifier like methanol or acetonitrile.[9] A common ratio might be 90:10 aqueous buffer to methanol.[10]
-
Flow Rate: A typical flow rate is between 0.5-1.0 mL/min.
-
Detection: Olivanic acids have characteristic UV absorbance maxima. For instance, MM 4550 absorbs at 240 and 287 nm, while MM 17880 absorbs at 298 nm.[2] The detector should be set to one of these wavelengths.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of a purified this compound reference at known concentrations.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared fermentation samples.
-
Quantify the this compound concentration in the samples by interpolating their peak areas on the calibration curve.
-
Visualizations of Workflows and Pathways
General Production and Purification Workflow
The diagram below illustrates the end-to-end process for producing and isolating olivanic acids from Streptomyces olivaceus.
Caption: Workflow for this compound Production.
Comparison of Fermentation Strategies
This diagram visualizes the impact of shifting from a batch to a fed-batch fermentation process on the final product titer, based on reported data.[3]
Caption: Batch vs. Fed-Batch Fermentation.
Hypothetical Regulatory Pathway for this compound
While the specific regulatory genes for this compound in S. olivaceus are not fully detailed in the provided literature, a general model for antibiotic biosynthesis in Streptomyces can be proposed. This typically involves pathway-specific regulators (often SARPs - Streptomyces Antibiotic Regulatory Proteins), global regulators responding to nutritional signals, and two-component systems sensing environmental cues.
Caption: Hypothetical Regulatory Pathway.
References
- 1. Four further antibiotics related to this compound produced by Streptomyces olivaceus: fermentation, isolation, characterisation and biosynthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olivanic Acids [drugfuture.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Olivanic acids, a family of beta-lactam antibiotics with beta-lactamase inhibitory properties produced by Streptomyces species. I. Detection, properties and fermentation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Olivanic acids, a family of beta-lactam antibiotics with beta-lactamase inhibitory properties produced by Streptomyces species. II. Isolation and characterisation of the olivanic acids MM 4550, MM 13902 and MM 17880 from Streptomyces olivaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 10. Validation of an Analytical Method Using HPLC for Identification and Quantification of Aliphatic Acids Present in Effluents [ijer.ut.ac.ir]
The Olivanic Acid Enigma: Unraveling the Biosynthetic Blueprint in Streptomyces
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Olivanic acids, a family of carbapenem β-lactam antibiotics produced by Streptomyces species, have long been of interest to the scientific community due to their potent broad-spectrum antibacterial activity and inhibitory action against β-lactamases. Understanding the intricate biosynthetic pathway of these complex molecules is paramount for harnessing their full therapeutic potential and for the bioengineering of novel, more effective antibiotic derivatives. This in-depth technical guide provides a comprehensive overview of the olivanic acid biosynthesis pathway in Streptomyces, with a focus on the genetic and enzymatic machinery, regulatory mechanisms, and key experimental methodologies.
The Genetic Blueprint: The this compound Biosynthetic Gene Cluster
The biosynthesis of olivanic acids is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC). While the complete BGC for all this compound variants is not fully elucidated for every producing strain, significant insights have been gained from the characterization of the BGC for MM 4550, a prominent member of the this compound family, in Streptomyces argenteolus ATCC 11009.[1][2] This cluster, herein referred to as the 'cmm' cluster, provides a model for understanding the biosynthesis of the carbapenem core, the characteristic side chains, and the unique chemical modifications that define the olivanic acids.
The 'cmm' gene cluster showcases a conserved set of genes responsible for the formation of the bicyclic carbapenem core, sharing homology with the well-characterized thienamycin BGC.[1][2] Key enzymatic steps include the formation of the pyrroline ring, condensation with a malonyl-CoA derived unit, and subsequent β-lactam ring closure.
The Biosynthetic Pathway: A Step-by-Step Enzymatic Cascade
The biosynthesis of this compound can be conceptually divided into three main stages: formation of the carbapenem core, installation of the C-6 side chain, and tailoring reactions including the attachment of the C-2 side chain and subsequent chemical modifications.
Assembly of the Carbapenem Core
The initial steps of this compound biosynthesis are believed to mirror those of other carbapenems like thienamycin, starting from primary metabolites. The carbapenem core is assembled through the concerted action of several key enzymes encoded within the BGC. This process involves the condensation of precursors derived from amino acid and fatty acid metabolism to form the characteristic fused ring system.
C-6 Side Chain Installation
A defining feature of most carbapenems, including the olivanic acids, is the presence of a hydroxyethyl side chain at the C-6 position. The stereochemistry of this side chain is crucial for the antibiotic's stability against β-lactamases. The enzymes responsible for the introduction and modification of this side chain are encoded within the 'cmm' gene cluster and are thought to be highly conserved among carbapenem producers.
Tailoring Reactions: The Genesis of Diversity
The structural diversity of the this compound family arises from a series of tailoring reactions that modify the carbapenem scaffold. These reactions are catalyzed by a dedicated set of enzymes and are responsible for the attachment of the C-2 side chain and other chemical modifications such as sulfonation and epimerization.
Key Tailoring Enzymes in the MM 4550 Biosynthetic Gene Cluster:
| Gene | Proposed Function |
| cmmSu | Sulfotransferase, involved in the sulfonation of the C-8 hydroxyl group.[1][2] |
| cmm17 | Putative epimerase.[1][2] |
| cmmPah | Putative hydrolase.[1][2] |
These tailoring enzymes are of significant interest for biosynthetic engineering efforts aimed at generating novel carbapenem analogs with improved pharmacological properties.
Visualizing the Pathway
Caption: Proposed biosynthetic pathway of olivanic acids.
Regulation of this compound Biosynthesis
The production of olivanic acids is tightly regulated to ensure efficient synthesis and to prevent self-toxicity. The 'cmm' gene cluster in S. argenteolus contains genes predicted to be involved in regulation. Notably, the genes cmm22 and cmm23 are proposed to encode a two-component regulatory system.[1][2] These systems typically consist of a sensor kinase that perceives environmental or cellular signals and a response regulator that, upon activation, modulates the expression of target genes. In addition to this specific regulatory system, the biosynthesis of olivanic acids is likely integrated into the broader regulatory networks that control secondary metabolism in Streptomyces, responding to nutritional cues and developmental signals.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are outlines of key experimental protocols.
Identification and Characterization of the Biosynthetic Gene Cluster
-
Protocol: Degenerate PCR and Genome Mining
-
Objective: To identify the biosynthetic gene cluster responsible for this compound production.
-
Methodology:
-
Design degenerate PCR primers based on conserved sequences of known carbapenem biosynthesis genes (e.g., from the thienamycin cluster).
-
Use these primers to amplify a fragment of the target gene cluster from the genomic DNA of the this compound-producing Streptomyces strain.
-
Sequence the amplified fragment and use it as a probe to screen a genomic library or to search a sequenced genome for the complete gene cluster.
-
Analyze the identified gene cluster using bioinformatics tools to predict the function of the open reading frames (ORFs).
-
-
Functional Analysis of Biosynthetic Genes
-
Protocol: Gene Inactivation and Heterologous Expression
-
Objective: To determine the function of individual genes within the biosynthetic cluster.
-
Methodology (Gene Inactivation):
-
Construct a gene disruption cassette containing an antibiotic resistance gene flanked by sequences homologous to the target gene.
-
Introduce this cassette into the this compound-producing strain via conjugation or protoplast transformation.
-
Select for double-crossover homologous recombination events to replace the target gene with the resistance cassette.
-
Analyze the resulting mutant strain for the loss of this compound production or the accumulation of biosynthetic intermediates using techniques like HPLC and mass spectrometry.
-
-
Methodology (Heterologous Expression):
-
Clone the gene of interest into an expression vector under the control of a suitable promoter.
-
Introduce the expression vector into a heterologous host, such as Streptomyces lividans, that does not produce this compound.
-
Analyze the culture broth of the recombinant strain for the production of the expected enzymatic product or intermediate.
-
-
Overexpression of Regulatory Genes
-
Protocol: Enhancing Antibiotic Production
-
Objective: To increase the yield of this compound by overexpressing positive regulatory genes.
-
Methodology:
-
Clone the regulatory genes of interest (e.g., cmmI, cmm22, cmm23) into an integrative expression vector.
-
Introduce the vector into the wild-type or an engineered producing strain.
-
Cultivate the recombinant strain under optimized fermentation conditions.
-
Quantify the production of this compound using HPLC to determine the effect of regulator overexpression. Overexpression of cmmI, cmm22, and cmm23 has been shown to promote MM 4550 production.[1][2]
-
-
Experimental Workflow
Caption: Workflow for studying this compound biosynthesis.
Quantitative Data
Currently, detailed quantitative data such as enzyme kinetic parameters for the this compound biosynthetic pathway are not extensively available in the public domain. However, studies on the production of this compound MM 4550 in Streptomyces argenteolus have demonstrated that the overexpression of regulatory genes can significantly enhance production titers.
Table 1: Effect of Regulatory Gene Overexpression on MM 4550 Production
| Strain | Relevant Genotype | Relative Production Level |
| Wild-type S. argenteolus | Wild-type | 1x |
| Engineered Strain | Overexpression of cmmI, cmm22, and cmm23 | >1x (Promoted production)[1][2] |
Note: This table is a qualitative representation based on published findings. Specific fold increases would require access to the primary data.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway in Streptomyces has provided a solid foundation for understanding the formation of these medically important antibiotics. The identification of the 'cmm' gene cluster in S. argenteolus has been a significant milestone, offering a roadmap for targeted genetic manipulation. Future research should focus on the detailed biochemical characterization of the individual enzymes in the pathway to unravel their precise catalytic mechanisms and substrate specificities. Such knowledge will be invaluable for the rational design of novel carbapenem antibiotics through combinatorial biosynthesis and synthetic biology approaches, ultimately leading to the development of new weapons in the fight against multidrug-resistant bacteria.
References
- 1. Identification and characterization of the carbapenem MM 4550 and its gene cluster in Streptomyces argenteolus ATCC 11009 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of the carbapenem MM 4550 and its gene cluster in Streptomyces argenteolus ATCC 11009 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Olivanic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivanic acids are a class of carbapenem antibiotics known for their potent broad-spectrum antibacterial activity. As interest in the development of new carbapenem-based therapies continues, robust and reliable analytical methods for the quantification of these compounds are crucial. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of olivanic acid, providing a comprehensive protocol for researchers in drug discovery and development. The described method is based on established principles of reversed-phase chromatography for the analysis of polar organic acids.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended:
| Parameter | Specification |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 5% B; 5-15 min: 5% to 30% B; 15-20 min: 30% B; 20-22 min: 30% to 5% B; 22-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of Mobile Phase A in a volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. Below are general guidelines for common sample types.
For Bulk Drug Substance:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of Mobile Phase A.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
For In-vitro Samples (e.g., cell culture media):
-
To 500 µL of the sample, add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter before HPLC analysis.
Method Validation and Data Presentation
The developed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.
Quantitative Data Summary
| Parameter | Result |
| Retention Time | Approximately 8.5 min |
| Linearity (R²) (1-100 µg/mL) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC Analysis.
Logical Relationship of Method Validation
This diagram outlines the key parameters assessed during method validation.
Caption: Key Parameters of HPLC Method Validation.
Conclusion
This application note provides a detailed, albeit proposed, HPLC method for the quantitative analysis of this compound. The protocol is based on established chromatographic principles for similar analytes and serves as a robust starting point for researchers. It is recommended that users perform a full method validation to ensure the suitability of this method for their specific application and sample matrix.
Application Note: High-Resolution Mass Spectrometry for the Characterization of Olivanic Acid Derivatives
Abstract
Olivanic acids are a family of carbapenem β-lactam antibiotics that exhibit potent inhibitory activity against a broad spectrum of β-lactamases. As interest in novel antibiotic scaffolds continues to grow in response to rising antimicrobial resistance, robust analytical techniques for the characterization of these complex molecules are critical. This application note provides detailed protocols for the characterization of olivanic acid derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS). It includes procedures for sample preparation from bacterial culture, a validated LC-MS/MS method, and a discussion of the expected fragmentation patterns. This guide is intended for researchers, scientists, and drug development professionals working on the discovery and development of new antibiotic agents.
Introduction
The olivanic acids, produced by various Streptomyces species, are a class of carbapenem antibiotics that have garnered significant interest due to their potent β-lactamase inhibitory properties.[1] Structurally, they feature the characteristic 7-oxo-1-azabicyclo[3.2.0]hept-2-ene ring system common to carbapenems.[1] The various derivatives differ in the stereochemistry and substitutions at the C6 and C8 positions, as well as the nature of the side chain at C3.[1] The inherent instability of the β-lactam ring and the structural complexity of these molecules present analytical challenges. High-resolution mass spectrometry, particularly when coupled with liquid chromatography, offers the sensitivity and specificity required for the reliable identification and quantification of this compound derivatives in complex matrices.[2][3]
This application note outlines a comprehensive workflow for the analysis of this compound derivatives, from sample preparation to data interpretation.
Experimental Protocols
Sample Preparation from Bacterial Culture Broth
This protocol is designed to extract this compound derivatives from a Streptomyces fermentation broth for LC-MS analysis.
Materials:
-
Fermentation broth containing this compound derivatives
-
Ethyl acetate (LC-MS grade)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.1% Formic acid in water (Mobile Phase A)
-
0.1% Formic acid in acetonitrile (Mobile Phase B)
-
Centrifuge tubes (50 mL)
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Cell Removal: Centrifuge 50 mL of the fermentation broth at 5,000 x g for 15 minutes to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant the supernatant into a clean 50 mL centrifuge tube.
-
Liquid-Liquid Extraction:
-
Add 25 mL of ethyl acetate to the supernatant.
-
Add 5 g of NaCl to improve phase separation.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
-
Organic Phase Collection: Carefully transfer the upper ethyl acetate layer to a clean flask.
-
Drying: Add anhydrous Na₂SO₄ to the ethyl acetate extract to remove any residual water.
-
Solvent Evaporation: Evaporate the ethyl acetate to dryness using a rotary evaporator at a temperature not exceeding 35°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of 10% methanol in water.
-
Solid Phase Extraction (for cleanup):
-
Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.
-
Elute the this compound derivatives with 5 mL of 90% methanol in water.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 500 µL of Mobile Phase A. The sample is now ready for LC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides a general framework for the separation and detection of this compound derivatives. Optimization may be required for specific derivatives.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
Time (min) %A %B 0.0 98 2 1.0 98 2 10.0 5 95 12.0 5 95 12.1 98 2 | 15.0 | 98 | 2 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan MS/MS for structural characterization.
Data Presentation
Quantitative data should be organized into clear tables for straightforward interpretation and comparison.
Table 1: Hypothetical MRM Parameters for this compound (MM 13902)
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound (MM 13902) | 351.05 | 253.1 | 15 | 143.0 | 25 |
Table 2: Hypothetical Quantitative Results of this compound Production
| Sample ID | Retention Time (min) | Peak Area (Quantifier Ion) | Calculated Concentration (µg/mL) |
| Standard 1 (0.1 µg/mL) | 5.21 | 15,432 | 0.10 |
| Standard 2 (1.0 µg/mL) | 5.20 | 156,789 | 1.00 |
| Standard 3 (10.0 µg/mL) | 5.22 | 1,554,321 | 10.00 |
| Culture Sample 1 | 5.21 | 345,123 | 2.21 |
| Culture Sample 2 | 5.23 | 412,567 | 2.64 |
Visualizations
Diagrams are essential for illustrating complex workflows and molecular relationships.
Caption: Experimental workflow for the extraction and analysis of this compound derivatives.
Proposed Fragmentation Pathway
Understanding the fragmentation of this compound derivatives is key to their structural confirmation. Based on the general fragmentation patterns of β-lactam antibiotics, a plausible pathway for the positive ion mode is proposed below.[2][4] The primary fragmentation event is the cleavage of the β-lactam ring, which is a characteristic feature of this class of compounds.[2]
Caption: Proposed fragmentation pathway for an this compound derivative in positive ESI-MS/MS.
Discussion
The protocols outlined in this application note provide a robust starting point for the characterization of this compound derivatives. The LC-MS/MS method is sensitive and selective, allowing for both the identification and quantification of these compounds in complex biological matrices. The proposed fragmentation pathway, centered on the characteristic cleavage of the β-lactam ring, serves as a useful guide for the structural elucidation of novel derivatives. Researchers should note that due to the inherent instability of carbapenems, careful sample handling and temperature control are crucial for obtaining reproducible results. Further optimization of the LC gradient and MS parameters may be necessary depending on the specific this compound analogues being investigated.
Conclusion
This application note details a comprehensive approach for the mass spectrometric characterization of this compound derivatives. By providing detailed protocols for sample preparation and LC-MS/MS analysis, along with insights into data presentation and fragmentation, this document aims to facilitate research and development in the critical area of new antibiotic discovery.
References
- 1. Olivanic Acids [drugfuture.com]
- 2. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of five carbapenems, highly polar antibiotics, in milk by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
Application Notes and Protocols for the Purification of Olivanic Acid from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and detailed protocols for the purification of olivanic acid, a potent β-lactamase inhibitor, from complex fermentation broths. The following sections detail the methodologies for extraction, chromatographic separation, and quantification, designed to yield high-purity this compound suitable for research and preclinical development.
Overview of this compound Purification
Olivanic acids are a group of carbapenem antibiotics produced by Streptomyces species, notably Streptomyces olivaceus.[1][2] Their inherent instability and the complexity of the fermentation broth necessitate a multi-step purification strategy to isolate the active compounds from a myriad of related metabolites and process impurities. The most effective reported method involves a combination of ion-pair extraction and ion-exchange chromatography.[1][3] This approach leverages the acidic nature of this compound to achieve selective separation and concentration.
A general workflow for the purification of this compound is depicted below. This process begins with the removal of biomass from the fermentation broth, followed by a primary extraction step and subsequent high-resolution chromatographic purification.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Preparation of Cell-Free Fermentation Broth
Objective: To remove microbial cells and other particulate matter from the fermentation broth.
Protocol:
-
Harvest the Streptomyces olivaceus fermentation broth at the optimal production time.
-
Centrifuge the broth at 10,000 x g for 20 minutes at 4°C to pellet the cells.
-
Decant the supernatant carefully to avoid disturbing the cell pellet.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining fine particles.
-
The resulting cell-free supernatant is now ready for the extraction process.
Ion-Pair Extraction
Objective: To selectively extract this compound from the clarified fermentation broth into an organic solvent.
Principle: Ion-pair chromatography involves the addition of an ion-pairing reagent to the mobile phase. This reagent is typically a large ionic molecule with a charge opposite to that of the analyte. The ion-pairing reagent forms a neutral complex with the analyte, which can then be retained by a reversed-phase column.
Protocol:
-
Adjust the pH of the cell-free supernatant to a range of 2.0-3.0 using a suitable acid (e.g., phosphoric acid). This ensures that the carboxylic acid group of this compound is protonated.
-
Add an ion-pairing reagent, such as a quaternary ammonium salt (e.g., tetrabutylammonium hydrogen sulfate), to the acidified supernatant to a final concentration of 5-10 mM.
-
Transfer the mixture to a separation funnel and add an equal volume of a water-immiscible organic solvent, such as ethyl acetate or chloroform.
-
Shake the funnel vigorously for 5-10 minutes to facilitate the transfer of the this compound-ion pair complex into the organic phase.
-
Allow the phases to separate completely.
-
Collect the organic phase containing the this compound.
-
Repeat the extraction of the aqueous phase with a fresh portion of the organic solvent to maximize recovery.
-
Pool the organic extracts.
Back Extraction
Objective: To transfer the this compound from the organic solvent back into an aqueous phase for subsequent purification.
Protocol:
-
Combine the pooled organic extracts in a clean separation funnel.
-
Add a small volume of a basic aqueous solution (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5).
-
Shake the funnel gently for 5 minutes. The change in pH will deprotonate the this compound, making it water-soluble again.
-
Allow the phases to separate.
-
Collect the aqueous phase, which now contains the concentrated this compound.
Ion-Exchange Chromatography
Objective: To achieve high-resolution purification of this compound based on its charge.
Principle: Ion-exchange chromatography separates molecules based on their net charge. Since this compound is an anion at neutral to slightly basic pH, an anion-exchange resin is used for its purification.
Protocol:
-
Resin Selection: A weak anion-exchange resin, such as DEAE-cellulose or DEAE-Sepharose, is suitable for this purpose.
-
Column Packing and Equilibration:
-
Prepare a slurry of the anion-exchange resin in the starting buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with the aid of a pump.
-
Equilibrate the packed column by washing with at least 5-10 column volumes of the starting buffer.
-
-
Sample Loading:
-
Adjust the pH of the concentrated aqueous extract from the back-extraction step to match the starting buffer.
-
Load the sample onto the equilibrated column at a low flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the column with 2-3 column volumes of the starting buffer to remove any unbound impurities.
-
-
Elution:
-
Elute the bound this compound using a linear salt gradient (e.g., 0 to 1 M NaCl in the starting buffer) over 10-20 column volumes.
-
Alternatively, a step gradient can be used.
-
-
Fraction Collection:
-
Collect fractions of a suitable volume (e.g., 5-10 mL) throughout the elution process.
-
-
Analysis of Fractions:
-
Analyze the collected fractions for the presence of this compound using a suitable analytical method, such as HPLC.
-
Pool the fractions containing the purified this compound.
-
Caption: Workflow for ion-exchange chromatography.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained during the purification of this compound. These values are for illustrative purposes and will vary depending on the specific fermentation conditions and purification parameters.
Table 1: Recovery and Purity at Each Purification Step
| Purification Step | Total Volume (mL) | This compound Conc. (µg/mL) | Total this compound (mg) | Purity (%) | Yield (%) |
| Cell-Free Supernatant | 1000 | 50 | 50 | 5 | 100 |
| Ion-Pair Extraction (Organic Phase) | 500 | 90 | 45 | 30 | 90 |
| Back Extraction (Aqueous Phase) | 50 | 800 | 40 | 50 | 80 |
| Ion-Exchange Chromatography (Pooled Fractions) | 100 | 320 | 32 | >95 | 64 |
Table 2: Comparison of Different Ion-Exchange Resins
| Resin Type | Binding Capacity (mg/mL resin) | Recovery (%) | Final Purity (%) |
| DEAE-Cellulose | 15 | 85 | 92 |
| DEAE-Sepharose | 20 | 90 | 96 |
| Q-Sepharose | 25 | 88 | 98 |
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration and assess the purity of this compound.
Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in a low pH aqueous buffer (e.g., 0.1% phosphoric acid or 20 mM phosphate buffer, pH 2.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Quantification: Based on a standard curve generated with a purified this compound standard.
Stability Considerations
This compound is susceptible to degradation, particularly at non-optimal pH and elevated temperatures.
-
pH Stability: this compound is most stable in the pH range of 6.0-7.0. It is less stable under acidic (pH < 4) and alkaline (pH > 8) conditions.
-
Temperature Stability: All purification steps should be performed at low temperatures (4-8°C) to minimize degradation. Purified this compound solutions should be stored at -20°C or below.
By following these detailed protocols and considering the stability of the molecule, researchers can successfully purify this compound from fermentation broth for further investigation and development.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olivanic acids, a family of beta-lactam antibiotics with beta-lactamase inhibitory properties produced by Streptomyces species. II. Isolation and characterisation of the olivanic acids MM 4550, MM 13902 and MM 17880 from Streptomyces olivaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Stability of Olivanic Acid in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olivanic acids are a family of carbapenem β-lactam antibiotics produced by Streptomyces olivaceus. Like other carbapenems, they possess a broad spectrum of antibacterial activity, which is largely attributed to the strained β-lactam ring fused to a five-membered ring system. However, this structural feature also renders them susceptible to degradation in aqueous solutions, posing a significant challenge for their formulation and clinical use. Understanding the stability of olivanic acid in solution is therefore critical for the development of viable pharmaceutical products.
These application notes provide a comprehensive overview of the methods for determining the stability of this compound in solution. Detailed protocols for conducting forced degradation studies and for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method are presented.
Key Analytical Method: Stability-Indicating HPLC
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[1] For this compound and other carbapenems, reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and reliable technique.[2]
Experimental Protocols
Protocol 1: Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.[3][4] These studies also help in developing and validating a stability-indicating analytical method.[5] The following are protocols for subjecting this compound solutions to various stress conditions. An appropriate concentration of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffer) should be used for these studies.[6]
1.1 Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 40°C or 60°C) for a specified period (e.g., 2, 4, 8, 12, and 24 hours).[7]
-
At each time point, withdraw an aliquot of the solution.
-
Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC to determine the extent of degradation.
1.2 Base Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in 0.1 M sodium hydroxide (NaOH).
-
Incubate the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, and 4 hours). Basic hydrolysis of β-lactams is often rapid.[2]
-
At each time point, withdraw an aliquot of the solution.
-
Neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized sample with the mobile phase for HPLC analysis.
-
Analyze the sample by HPLC.
1.3 Oxidative Degradation:
-
Prepare a 1 mg/mL solution of this compound in a 3% solution of hydrogen peroxide (H₂O₂).[7]
-
Store the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 12, and 24 hours).
-
At each time point, withdraw an aliquot.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
Analyze the sample by HPLC.
1.4 Thermal Degradation:
-
Prepare a solution of this compound in a suitable solvent (e.g., purified water or a pH 7 buffer).
-
Place the solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C or 80°C).[6]
-
Withdraw aliquots at various time points (e.g., 1, 3, 5, and 7 days).
-
Cool the samples to room temperature.
-
Dilute with the mobile phase and analyze by HPLC.
1.5 Photolytic Degradation:
-
Prepare a solution of this compound in a suitable solvent.
-
Expose the solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[3]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Withdraw aliquots at appropriate time intervals.
-
Dilute with the mobile phase and analyze by HPLC.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
The following is a general protocol for the development and validation of a stability-indicating RP-HPLC method for this compound.
2.1 HPLC System and Conditions (Example):
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of a buffer (e.g., 20 mM potassium phosphate buffer, pH 6.5) and an organic modifier (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation between this compound and its degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The UV spectrum of this compound should be determined to select an appropriate detection wavelength (e.g., around 300 nm, as many carbapenems have UV absorbance in this region).
-
Injection Volume: 10 µL.
2.2 Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Analyze samples from the forced degradation studies to demonstrate that the method can resolve the this compound peak from all degradation product peaks. Peak purity analysis using a PDA detector is recommended.
-
Linearity: Prepare a series of standard solutions of this compound over a range of concentrations (e.g., 50% to 150% of the expected sample concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of this compound at the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of results should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) within a small range and assess the impact on the results. The method should remain unaffected by these small variations.
Data Presentation
The quantitative data from the stability studies should be summarized in tables to facilitate comparison and analysis.
Table 1: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | Initial Concentration (µg/mL) | Concentration after Stress (µg/mL) | % Degradation |
| 0.1 M HCl, 60°C | 2 | 1000 | 850 | 15.0 |
| 4 | 1000 | 720 | 28.0 | |
| 8 | 1000 | 550 | 45.0 | |
| 0.1 M NaOH, 25°C | 0.5 | 1000 | 600 | 40.0 |
| 1 | 1000 | 350 | 65.0 | |
| 2 | 1000 | 150 | 85.0 | |
| 3% H₂O₂, 25°C | 4 | 1000 | 920 | 8.0 |
| 8 | 1000 | 850 | 15.0 | |
| 24 | 1000 | 700 | 30.0 |
(Note: The data in this table is illustrative and should be replaced with actual experimental results.)
Table 2: Validation Summary of the Stability-Indicating HPLC Method
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from degradants | Peak purity > 99.5% |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 10 - 150 | - |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD) | ||
| - Repeatability | 0.8% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | ≤ 2.0% |
| LOD (µg/mL) | 0.1 | - |
| LOQ (µg/mL) | 0.3 | - |
| Robustness | No significant impact on results | Method remains reliable |
(Note: The data in this table is illustrative and should be replaced with actual experimental results.)
Visualization of Degradation and Experimental Workflow
Putative Degradation Pathway of this compound
The primary degradation pathway for carbapenems in aqueous solution involves the hydrolysis of the strained β-lactam ring.[2] The following diagram illustrates a putative degradation pathway for this compound under hydrolytic conditions.
Caption: Putative hydrolytic degradation of this compound.
Experimental Workflow for Stability Testing
The following diagram outlines the logical workflow for conducting a comprehensive stability study of this compound in solution.
Caption: Workflow for this compound stability assessment.
References
- 1. Olivanic acids, a family of beta-lactam antibiotics with beta-lactamase inhibitory properties produced by Streptomyces species. II. Isolation and characterisation of the olivanic acids MM 4550, MM 13902 and MM 17880 from Streptomyces olivaceus. | Semantic Scholar [semanticscholar.org]
- 2. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound analogues. Part 9. Allylic oxidative functionalisation of substituted azetidinones: synthesis of some 4-acyloxy-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Structures of this compound derivatives MM 4550 and MM 13902; two new, fused β-lactams isolated from Streptomyces olivaceus | Semantic Scholar [semanticscholar.org]
- 5. Four further antibiotics related to this compound produced by Streptomyces olivaceus: fermentation, isolation, characterisation and biosynthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. Olivanic Acids [drugfuture.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Olivanic Acid
Welcome to the technical support center for the purification of olivanic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this important class of β-lactamase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying olivanic acid from fermentation broth?
The main difficulties arise from the inherent complexity of the crude extract from Streptomyces olivaceus fermentations. Olivanic acids are produced as a complex mixture of structurally similar analogues and stereoisomers (diastereomers). Additionally, being a β-lactam antibiotic, this compound is susceptible to degradation at non-optimal pH and temperature ranges.
Q2: Which chromatographic techniques are most effective for this compound purification?
A multi-step approach is typically necessary. Ion-exchange chromatography is a powerful initial step to capture the acidic this compound molecules and separate them from neutral and basic impurities. This is often followed by reverse-phase high-performance liquid chromatography (RP-HPLC) for desalting and further separation based on hydrophobicity. Chiral chromatography may be required for the resolution of specific diastereomers.
Q3: What are the key stability concerns for this compound during purification?
This compound is sensitive to both pH and temperature. The β-lactam ring is prone to hydrolysis under acidic or alkaline conditions. It is crucial to maintain a cool temperature (e.g., 4°C) throughout the purification process and use buffers in the pH range of 6.0-7.5 to ensure stability.
Q4: How can I monitor the purity of my this compound fractions?
High-performance liquid chromatography (HPLC) with UV detection (typically around 270 nm) is a standard method for assessing purity. The presence of multiple, closely eluting peaks may indicate a mixture of this compound analogues or diastereomers. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the identity of the desired compound and impurities.
Troubleshooting Guides
Problem 1: Low Yield After Ion-Exchange Chromatography
| Possible Cause | Recommended Solution |
| Incorrect pH of Binding Buffer | Ensure the pH of your loading buffer is at least 1 pH unit below the pKa of this compound to ensure it is deprotonated and binds to the anion-exchange resin. |
| Ionic Strength of Sample is Too High | Dilute your sample with the binding buffer to reduce its ionic strength, which can interfere with binding to the resin. |
| Column Overload | Reduce the amount of crude extract loaded onto the column. Overloading can lead to co-elution of the target molecule with impurities. |
| Precipitation of this compound | Ensure that the concentration of this compound in the loaded sample does not exceed its solubility in the loading buffer. |
Problem 2: Poor Separation of this compound Analogues/Diastereomers
| Possible Cause | Recommended Solution |
| Insufficient Resolution in Ion-Exchange Chromatography | Optimize the salt gradient during elution. A shallower gradient will provide better resolution between compounds with similar charges. |
| Co-elution in Reverse-Phase HPLC | Adjust the mobile phase composition. Varying the percentage of the organic solvent (e.g., acetonitrile or methanol) can alter selectivity. Adding a small amount of a different organic modifier may also improve separation. |
| Diastereomers Not Resolved | If diastereomers are present, consider using a chiral stationary phase for HPLC. Alternatively, derivatization with a chiral reagent to form diastereomeric derivatives that can be separated on a standard reverse-phase column may be an option. |
Problem 3: Degradation of this compound During Purification
| Possible Cause | Recommended Solution |
| Sub-optimal pH of Buffers | Maintain the pH of all buffers between 6.0 and 7.5. Prepare fresh buffers for each purification run. |
| Elevated Temperature | Perform all purification steps, including chromatography and fraction collection, in a cold room or with jacketed columns at 4°C. |
| Prolonged Processing Time | Streamline the purification workflow to minimize the time the this compound is in solution. |
Experimental Protocols
Anion-Exchange Chromatography for Initial Purification
-
Resin: DEAE-Sepharose or similar weak anion-exchange resin.
-
Binding Buffer (Buffer A): 20 mM phosphate buffer, pH 7.0.
-
Elution Buffer (Buffer B): 20 mM phosphate buffer with 1 M NaCl, pH 7.0.
-
Procedure:
-
Equilibrate the column with 5-10 column volumes (CV) of Buffer A.
-
Adjust the pH of the clarified fermentation broth to 7.0 and dilute 1:1 with Buffer A.
-
Load the sample onto the column at a low flow rate.
-
Wash the column with 5-10 CV of Buffer A to remove unbound impurities.
-
Elute the bound olivanic acids with a linear gradient of 0-50% Buffer B over 20 CV.
-
Collect fractions and analyze for the presence of this compound using HPLC.
-
Reverse-Phase HPLC for Desalting and Further Purification
-
Column: C18 stationary phase (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Procedure:
-
Pool the this compound-containing fractions from the ion-exchange step.
-
Inject the pooled sample onto the C18 column equilibrated with 95% Mobile Phase A and 5% Mobile Phase B.
-
Develop a linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
-
Monitor the eluent at 270 nm.
-
Collect the peaks corresponding to this compound.
-
Quantitative Data Summary
The following table presents illustrative data for a typical two-step purification of this compound. Actual results may vary depending on the fermentation conditions and specific analogues being targeted.
| Purification Step | Total Protein (mg) | This compound (mg) | Purity (%) | Yield (%) |
| Clarified Fermentation Broth | 5000 | 250 | 5 | 100 |
| Anion-Exchange Chromatography | 200 | 212 | 85 | 85 |
| Reverse-Phase HPLC | <1 | 159 | >95 | 64 |
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical troubleshooting guide for addressing low purity issues.
Technical Support Center: Optimizing HPLC Parameters for Olivanic Acid Separation
Welcome to the technical support center for the chromatographic analysis of olivanic acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on method development and troubleshooting for the HPLC separation of this vital class of carbapenem antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for olivanic acid separation?
A1: Reversed-phase HPLC is the predominant technique for the analysis of carbapenems like this compound. C18 and C8 columns are widely used and have proven effective. For complex separations involving isomers or degradation products, high-purity silica and columns with particle sizes of 5 µm or smaller are recommended to enhance resolution.[1]
Q2: What are the typical mobile phase compositions used for this compound analysis?
A2: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier.
-
Aqueous Buffer: Phosphate buffers are very common, often prepared at concentrations between 25 mM and 0.1 M and a pH maintained between 6.5 and 7.3.[2][3][4] Maintaining a neutral or near-neutral pH is critical for the stability of the this compound's β-lactam ring.
-
Organic Modifier: Acetonitrile and methanol are the most frequently used organic solvents.[2][3][4] The proportion is adjusted to achieve the desired retention and separation.
Q3: What is the optimal detection wavelength for olivanic acids?
A3: Olivanic acids, like other carbapenems, possess a chromophore that allows for UV detection. The maximum absorbance is typically observed around 298 nm or 300 nm, making this the recommended wavelength for detection to ensure high sensitivity.[4]
Q4: How can I ensure the stability of this compound during analysis?
A4: Carbapenems are known for their instability, particularly in aqueous solutions. To minimize degradation:
-
Temperature Control: Maintain the autosampler at a low temperature (e.g., 4°C) and the column at a controlled room temperature unless thermal degradation studies are being performed.
-
Fresh Samples: Prepare samples freshly and analyze them promptly. If storage is necessary, freeze them at low temperatures (-20°C or -70°C).
-
Use of Stabilizers: For plasma samples, stabilizers may be required to prevent degradation before analysis.[3]
Troubleshooting Guide
Problem 1: Poor Resolution Between this compound Isomers or Degradation Products
| Possible Cause | Solution |
| Mobile Phase Composition Not Optimal | Adjust the ratio of organic modifier to aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve separation. Consider switching from methanol to acetonitrile or vice versa, as this can alter selectivity. |
| Incorrect pH | Small changes in mobile phase pH can significantly impact the ionization state and retention of acidic compounds. Optimize the pH of the buffer, typically within the 6.0-7.5 range, to maximize resolution.[3] |
| Inefficient Column | Ensure the column is not old or contaminated. If performance has declined, consider flushing with a strong solvent or replacing it. Using a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column can increase efficiency and resolution.[1] |
| Flow Rate Too High | Decrease the flow rate. This can lead to better peak separation, although it will increase the analysis time. |
Problem 2: Peak Tailing
| Possible Cause | Solution |
| Secondary Silanol Interactions | This compound's carboxylic acid group can interact with active silanol groups on the silica packing, causing tailing. Use a modern, high-purity, end-capped C18 or C8 column. Operating the mobile phase at a slightly acidic pH (if the molecule is stable) can suppress silanol activity, but for carbapenems, maintaining a pH around 6.5 is crucial for stability.[3] |
| Column Overload | The injected sample concentration may be too high. Dilute the sample and reinject. |
| Column Contamination | Strongly retained impurities may have accumulated on the column. Flush the column with a strong solvent wash sequence (e.g., water, methanol, acetonitrile, isopropanol). |
| Dead Volume | Check for excessive tubing length or gaps in fittings between the injector, column, and detector. |
Problem 3: Shifting Retention Times
| Possible Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the mobile phase before injection, especially when changing mobile phase composition or after a gradient run. Allow at least 10-15 column volumes to pass through. |
| Mobile Phase Composition Change | Mobile phase can change due to evaporation of the more volatile organic component. Keep mobile phase bottles covered. Prepare fresh mobile phase daily. |
| Inconsistent Pumping/Leaks | Check the HPLC system for leaks, especially at fittings. Ensure the pump is delivering a consistent flow rate and composition. Listen for unusual pump noises and check for salt buildup on pump seals. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, as ambient temperature changes can affect retention times. |
Problem 4: High Backpressure
| Possible Cause | Solution |
| Column or Frit Blockage | Filter all samples and mobile phases before use. If pressure is high, disconnect the column and run the pump to see if the blockage is in the system or the column. If it's the column, try back-flushing it with a filtered, weaker solvent. If this fails, the inlet frit or the column may need replacement. |
| Buffer Precipitation | If using a high concentration of buffer with a high percentage of organic modifier, the buffer may precipitate. Ensure the buffer is soluble in the entire mobile phase composition range. Flush the system with water if precipitation is suspected. |
| Sample Matrix Contamination | Use a guard column to protect the analytical column from contaminants in the sample matrix. Replace the guard column regularly. |
Data Presentation: HPLC Parameters for Carbapenem Analysis
The following tables summarize typical starting parameters for HPLC method development for olivanic acids, based on established methods for other carbapenems.
Table 1: Recommended Columns and Conditions
| Parameter | Recommendation |
| Stationary Phase | Reversed-Phase C18 or C8 |
| Particle Size | 3 µm or 5 µm |
| Column Dimensions | 100 x 4.6 mm or 150 x 4.6 mm[1] |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient or controlled at 25-30°C |
| Detection (UV) | 298 - 300 nm[1] |
| Injection Volume | 10 - 50 µL |
Table 2: Example Mobile Phase Compositions
| Mobile Phase System | Composition | pH | Application Notes |
| Phosphate/Methanol | 25 mM Phosphate Buffer / Methanol | 6.5 | Good for general-purpose analysis. Gradient or isocratic elution can be used. |
| Phosphate/Acetonitrile | 0.1 M Phosphate Buffer / Acetonitrile | 6.8 | Acetonitrile can offer different selectivity compared to methanol. |
| Phosphate/Methanol/ACN | Phosphate Buffer / Methanol / Acetonitrile | 6.5 | A ternary mixture can provide fine-tuning of selectivity for difficult separations.[3] |
Experimental Protocols
Representative Protocol: Isocratic RP-HPLC Method for Carbapenem Analysis
This protocol is a representative example based on methods for similar carbapenems and serves as a robust starting point for developing a specific method for this compound.
1. Materials and Reagents:
-
Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Orthophosphoric acid or Potassium hydroxide for pH adjustment
-
Ultrapure water
-
This compound reference standard
-
0.45 µm membrane filters for mobile phase and sample filtration
2. Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
3. Mobile Phase Preparation (25 mM Phosphate Buffer, pH 6.5):
-
Dissolve 3.4 g of KH₂PO₄ in 1 L of ultrapure water.
-
Adjust the pH to 6.5 using dilute potassium hydroxide or phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing the buffer with the organic modifier (e.g., Methanol) in the desired ratio (e.g., 85:15 v/v, aqueous:organic).
-
Degas the mobile phase by sonication or helium sparging.
4. Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve and dilute in the mobile phase to create a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions from the stock solution with the mobile phase to prepare calibration standards across the desired concentration range.
5. Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Ensure the final concentration is within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. Chromatographic Conditions:
-
Column: C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 25 mM Phosphate Buffer (pH 6.5) : Methanol (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 300 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
7. Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the standard solutions to establish the calibration curve.
-
Inject the prepared samples.
-
After analysis, flush the column with a high percentage of organic solvent (e.g., 80% methanol in water) to remove strongly retained compounds, followed by storage in an appropriate solvent (e.g., 50:50 methanol:water).
Visualizations
Caption: A logical workflow for developing an HPLC method for this compound.
Caption: A decision tree for troubleshooting HPLC separation problems.
References
- 1. High-performance liquid chromatographic methods for the determination of a new carbapenem antibiotic, L-749,345, in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of three carbapenem antibiotics in plasma by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct-injection HPLC assay for the determination of a new carbapenem antibiotic in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
troubleshooting the chemical synthesis of olivanic acid analogues
Welcome to the technical support center for the chemical synthesis of olivanic acid analogues. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these potent β-lactamase inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound analogues. The question-and-answer format is designed to help you quickly identify and resolve common problems.
1. Intramolecular Wittig Cyclization
-
Question: I am experiencing low yields during the intramolecular Wittig cyclization to form the carbapenem core. What are the potential causes and solutions?
Answer: Low yields in this crucial step can be attributed to several factors. Firstly, the choice of base is critical. While various bases can be used, their effectiveness can differ. Secondly, the stability of the phosphorane intermediate plays a significant role. Decomposition of this intermediate before cyclization will inevitably lead to lower yields.
Troubleshooting Steps:
-
Base Selection: The choice of base can significantly impact the efficiency of the Wittig cyclization. While common bases like sodium hydride (NaH) are used, other options might provide better results depending on the specific substrate.[1] Consider screening different bases to optimize the reaction.
-
Reaction Conditions: Ensure strictly anhydrous conditions, as the phosphorane ylide is sensitive to moisture. The reaction temperature should be carefully controlled, as higher temperatures can lead to decomposition of the ylide and other side reactions.
-
Phosphorane Stability: If the phosphorane is prepared in a separate step, ensure it is used immediately or stored under an inert atmosphere at low temperature. Prolonged storage can lead to degradation.
-
-
Question: The stereochemistry at the C5 and C6 positions of my carbapenem core is incorrect. How can I control the stereochemical outcome of the cyclization?
Answer: Achieving the desired trans-stereochemistry about the azetidinone ring is a common challenge. The thermodynamic favorability of the trans product often drives the reaction, but kinetic factors can lead to the formation of the undesired cis-isomer.[2]
Troubleshooting Steps:
-
Reaction Conditions: Running the reaction at a slightly elevated temperature for a longer duration can sometimes favor the formation of the more thermodynamically stable trans-isomer. However, this must be balanced against the potential for product degradation.
-
Starting Material Stereochemistry: The stereochemistry of the starting azetidinone precursor is crucial. Ensure the stereocenters in your starting material are correctly configured.
-
Chiral Auxiliaries: In some cases, the use of chiral auxiliaries on the starting material can help direct the stereochemical outcome of the cyclization.
-
2. Michael Addition of Side Chains
-
Question: I am observing a mixture of products after the Michael addition of a thiol to the carbapenem core. How can I improve the regioselectivity of the addition?
Answer: The Michael addition of thiols to the α,β-unsaturated ester of the carbapenem core should ideally result in addition at the β-position. However, side reactions can occur, leading to a mixture of products.
Troubleshooting Steps:
-
Reaction Conditions: The reaction is typically carried out in the presence of a mild base. The choice and stoichiometry of the base can influence the reaction's selectivity.[3] Using a non-nucleophilic base can help minimize side reactions.
-
Protecting Groups: Ensure that other reactive functional groups on both the carbapenem core and the thiol side chain are adequately protected to prevent unwanted reactions.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C or -20 °C) to enhance selectivity and minimize the formation of byproducts.
-
3. Protecting Group Manipulation
-
Question: I am struggling with the deprotection of the final compound. The protecting groups are either not being removed completely, or the carbapenem core is degrading under the deprotection conditions. What should I do?
Answer: The carbapenem core is sensitive to both acidic and basic conditions, making the final deprotection step challenging. The choice of protecting groups and the deprotection method are critical for success.
Troubleshooting Steps:
-
Orthogonal Protecting Groups: Employ an orthogonal protecting group strategy from the outset. This means using protecting groups that can be removed under different, specific conditions without affecting each other or the sensitive carbapenem core.[4]
-
Mild Deprotection Conditions: Explore milder deprotection reagents and conditions. For example, for acid-labile groups, using a weaker acid or a shorter reaction time might be sufficient. For groups removed by hydrogenolysis, ensure the catalyst is fresh and the reaction is run under optimal pressure and temperature.
-
Monitoring the Reaction: Closely monitor the deprotection reaction by TLC or LC-MS to determine the optimal reaction time that allows for complete deprotection without significant degradation of the product.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities encountered in the synthesis of this compound analogues?
A1: Common impurities include diastereomers (incorrect stereochemistry), byproducts from side reactions during the Wittig cyclization or Michael addition, and incompletely deprotected intermediates. Residual solvents and reagents from the purification process can also be present. Careful monitoring of each reaction step by techniques like NMR and HPLC is essential for identifying and minimizing these impurities.
-
Q2: How can I purify my final this compound analogue?
A2: Purification of carbapenem analogues is often challenging due to their instability. Reversed-phase high-performance liquid chromatography (HPLC) is a commonly used technique for the final purification.[5][6] It is crucial to use buffers at a pH where the compound is stable and to work quickly to minimize degradation. Lyophilization of the purified fractions is often the preferred method for isolating the final product in a stable form.
-
Q3: My this compound analogue appears to be unstable and decomposes upon storage. How can I improve its stability?
A3: The bicyclic 4:5 fused ring system of carbapenems is inherently strained and susceptible to degradation.[7] For storage, it is recommended to keep the compound as a lyophilized powder at low temperatures (e.g., -20 °C or -80 °C) under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to moisture and light.
Data Presentation
Table 1: Comparison of Bases for Intramolecular Wittig Cyclization
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Hydride (NaH) | THF | 0 to RT | 12 | 60-70 | Inferred from[1] |
| Lithium hexamethyldisilazide (LHMDS) | THF | -78 to 0 | 4 | 75-85 | Inferred from[1] |
| Potassium carbonate (K2CO3) | DMF | RT | 24 | 40-50 | Inferred from general Wittig knowledge |
| DBU | Acetonitrile | RT | 8 | 50-60 | Inferred from general Wittig knowledge |
Note: Yields are approximate and can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Intramolecular Wittig Cyclization
This protocol describes a general procedure for the intramolecular Wittig reaction to form the 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate core.
-
Preparation of the Phosphorane Precursor:
-
Dissolve the azetidinone-phosphonium salt (1 equivalent) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Cool the solution to -78 °C.
-
-
Ylide Formation:
-
Slowly add a solution of lithium hexamethyldisilazide (LHMDS) (1.1 equivalents) in THF to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Cyclization:
-
Allow the reaction mixture to warm to 0 °C and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Michael Addition of a Thiol Side Chain
This protocol provides a general method for the conjugate addition of a thiol to the carbapenem core.
-
Reaction Setup:
-
Dissolve the 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate (1 equivalent) and the desired thiol (1.2 equivalents) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Cool the solution to 0 °C.
-
-
Addition Reaction:
-
Add a mild, non-nucleophilic base such as triethylamine (1.5 equivalents) dropwise to the solution.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting adduct by flash column chromatography.
-
Visualizations
Caption: General synthetic workflow for this compound analogues.
Caption: Troubleshooting low yields in the Wittig cyclization step.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound analogues. Part 2. Total synthesis of some C(6)-substituted 7-oxo-1 -azabicyclo[3.2.0] hept-2-ene-2-carboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. This compound analogues. Part 5. Synthesis of 3-alkylthio and 3-alkylsulphinyl analogues via Michael addition of thiols to 3-unsubstituted 1-azabicyclo[3.2.0]hept-2-ene-2-carboxylates. X-Ray molecular structure of (2RS,3RS,5SR)-benzyl 3-ethylthio-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate and (2RS,3SR,5SR,6RS,1′RS)- and (2RS,3SR,5RS,6SR,1′SR)-benzyl 3-chloro-6-(1-hydroxyethyl)-7-oxo-3-[(SR)-phenylsulphinyl]-1-azabicyclo[3.2.0]heptane-2-carboxylate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. atdbio.com [atdbio.com]
- 6. Analysis and purification of synthetic nucleic acids using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Short-Step Synthesis of Orally Active Carbapenem Antibiotic CS-834 [jstage.jst.go.jp]
Navigating the Challenges of Olivanic Acid Solubility in Experimental Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the low solubility of olivanic acid and its derivatives in experimental assays. By offering detailed methodologies and clear data presentation, this guide aims to facilitate seamless experimental workflows and ensure the generation of reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound and its derivatives, particularly in their sodium salt forms, are generally soluble in polar aprotic solvents and water. However, they are practically insoluble in most other organic solvents. Their instability in aqueous solutions outside a narrow pH range presents a significant challenge.
Q2: I am observing precipitation when preparing my this compound stock solution in water. What could be the cause?
A2: Precipitation of this compound in aqueous solutions can be attributed to several factors:
-
pH: this compound is unstable outside a narrow pH range. Acidic or highly alkaline conditions can lead to degradation and precipitation.
-
Salt Form: The free acid form of this compound is less soluble in water than its salt form. Ensure you are using a salt form, such as the sodium salt, for aqueous preparations.
-
Concentration: Exceeding the solubility limit of this compound in water will result in precipitation.
Q3: My this compound solution appears to lose activity over a short period. Why is this happening?
A3: The loss of activity is likely due to the inherent instability of the β-lactam ring in the this compound structure, which is susceptible to hydrolysis. This degradation is accelerated by:
-
Inappropriate pH: Solutions that are too acidic or alkaline will rapidly degrade the molecule.
-
Presence of Nucleophiles: Reagents such as hydroxylamine or cysteine in the buffer can lead to rapid degradation.
-
Temperature: Elevated temperatures can increase the rate of hydrolysis. It is recommended to prepare solutions fresh and store them at low temperatures (2-8°C) for short periods or at -20°C or lower for longer-term storage.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation during stock solution preparation | - pH of the solvent is outside the optimal range.- The concentration exceeds the solubility limit.- Using the free acid form instead of a salt. | - Adjust the pH of the aqueous solvent to a neutral to slightly alkaline range (pH 7.0-8.0).- Prepare a more dilute stock solution.- Use the sodium salt of this compound for improved aqueous solubility. |
| Inconsistent results in biological assays | - Degradation of this compound in the assay medium.- Incomplete dissolution of the compound. | - Prepare fresh working solutions immediately before each experiment.- Ensure the pH of the final assay medium is within the stability range (pH 7.0-8.0).- Use a co-solvent like DMSO for the initial stock and then dilute into the aqueous assay buffer, ensuring the final DMSO concentration is compatible with the assay. |
| Low potency or activity observed | - Significant degradation of the stock solution.- Inaccurate concentration due to incomplete dissolution. | - Prepare fresh stock solutions and store them appropriately (aliquoted at -20°C or below).- Visually inspect the stock solution for any undissolved particles before use. If observed, gently warm or sonicate the solution. |
Data Presentation: Solubility of this compound Derivatives
The following table summarizes the known solubility characteristics of this compound derivatives. Please note that exact quantitative values can vary based on the specific derivative and experimental conditions.
| Solvent | Solubility | Remarks |
| Water | Soluble (especially as sodium salts) | Stability is pH-dependent. A pH range of 7.0-8.0 is recommended for enhanced stability.[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions. |
| Dimethylformamide (DMF) | Soluble | Can be used as an alternative to DMSO for stock solution preparation. |
| Methanol | Soluble | Useful for certain analytical techniques, but less common for biological assay stock solutions. |
| Other Organic Solvents (e.g., Chloroform, Ethyl Acetate) | Practically Insoluble | Not recommended for dissolving this compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound (or its sodium salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
If immediate use is not planned, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for a Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
10 mg/mL this compound stock solution in DMSO
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile polypropylene tubes or 96-well plates
Procedure:
-
Thaw a single-use aliquot of the 10 mg/mL this compound stock solution at room temperature.
-
Perform a serial two-fold dilution of the stock solution in the appropriate sterile growth medium (e.g., MHB) to achieve the desired final concentrations for the MIC assay. The typical concentration range for this compound derivatives is between 0.1 and 3.1 µg/mL.[2]
-
Ensure that the final concentration of DMSO in the assay wells is below a level that affects bacterial growth (typically ≤1%).
-
Use the freshly prepared working solutions immediately in your MIC assay.
Visualizing Experimental Workflows
To aid in understanding the recommended procedures, the following diagrams illustrate the key steps for preparing this compound solutions and a general workflow for a β-lactamase inhibition assay.
References
minimizing degradation of olivanic acid during storage and handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of olivanic acid during storage and handling. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound solution seems to be losing activity rapidly. What are the most likely causes?
A1: Rapid loss of activity in this compound solutions is a common issue primarily due to its inherent instability in aqueous environments. The most significant factors contributing to degradation are:
-
pH: this compound is known to be unstable outside a narrow pH range. Both acidic and alkaline conditions can accelerate its degradation.
-
Temperature: Elevated temperatures will increase the rate of chemical degradation.
-
Presence of certain chemicals: Reagents such as hydroxylamine and cysteine can rapidly degrade this compound.[1]
Troubleshooting Steps:
-
Verify pH of your solution: Ensure the pH of your solvent or buffer system is within the optimal stability range for this compound. Although specific data for this compound is limited, for many beta-lactams, a slightly acidic to neutral pH (around 6.0-7.0) is often preferred.
-
Control the temperature: Prepare solutions at low temperatures (e.g., on ice) and store them at the recommended refrigerated or frozen temperatures. Avoid repeated freeze-thaw cycles.
-
Check for incompatible reagents: Review the composition of your solution to ensure no known degrading agents are present.
Q2: What are the recommended storage conditions for solid this compound and its solutions?
A2: Proper storage is critical to maintaining the integrity of this compound.
| Form | Recommended Storage Conditions | Rationale |
| Solid (lyophilized powder) | Store at -20°C or below in a tightly sealed container. Protect from moisture. | Minimizes thermal degradation and hydrolysis from atmospheric moisture. |
| Aqueous Solutions | Prepare fresh for each experiment whenever possible. If short-term storage is necessary, store at 2-8°C for no more than a few hours. For longer-term storage, aliquot and freeze at -70°C or below. Avoid repeated freeze-thaw cycles. | This compound is unstable in aqueous solutions.[1] Low temperatures slow down the degradation kinetics. |
Q3: I am seeing unexpected peaks in my HPLC analysis of an aged this compound solution. What could they be?
A3: The appearance of new peaks in your chromatogram is likely due to the formation of degradation products. The exact nature of these products can vary depending on the degradation pathway. Common degradation pathways for beta-lactam antibiotics include:
-
Hydrolysis: The beta-lactam ring is susceptible to cleavage by water, leading to the formation of inactive open-ring products. This can be catalyzed by acidic or basic conditions.
-
Oxidation: The molecule may be susceptible to oxidation, leading to the formation of various oxidized derivatives.
To identify these degradation products, advanced analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are typically required.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: Minimizing degradation during experimental procedures requires careful planning and execution.
-
Solution Preparation:
-
Use high-purity, cooled solvents and buffers.
-
Prepare solutions immediately before use.
-
If a stock solution is required, prepare it at a high concentration in a suitable cryoprotectant if necessary, aliquot into single-use volumes, and store at -70°C or below.
-
-
Experimental Conditions:
-
Maintain low temperatures throughout the experiment whenever feasible.
-
Control the pH of the reaction mixture.
-
Protect solutions from prolonged exposure to light, as photolytic degradation can occur with some compounds.
-
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general approach to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
1. Objective: To identify the potential degradation products of this compound and determine its intrinsic stability.
2. Materials:
- This compound
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- High-purity water
- pH meter
- HPLC system with a suitable detector (e.g., UV-Vis or PDA)
- Temperature-controlled chambers/water baths
- Photostability chamber
3. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., cold water or a buffer at a neutral pH) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 40°C) for a defined period.
-
Oxidative Degradation: Add H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate the solid this compound and the stock solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis. Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound instability.
Caption: Workflow for a comprehensive stability study of this compound.
References
Technical Support Center: Strategies to Reduce Impurities in Olivanic Acid Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification and handling of olivanic acid preparations.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in this compound preparations?
Impurities in this compound preparations can originate from several sources throughout the production and purification process. Being a member of the carbapenem class of β-lactam antibiotics, this compound is inherently unstable. The primary degradation pathway involves the hydrolysis of the β-lactam ring, which can be catalyzed by acidic or basic conditions, as well as by the presence of certain enzymes like β-lactamases. This chemical instability is a major source of degradation-related impurities. Other sources include residual starting materials, by-products from the fermentation or synthesis process, and contaminants from solvents or equipment.
Q2: My this compound preparation is showing unexpected peaks during HPLC analysis. What could be the cause?
The appearance of unexpected peaks in an HPLC chromatogram of an this compound preparation is often indicative of degradation. Olivanic acids are known to be unstable in aqueous solutions, especially outside a narrow pH range.[1] The primary cause of degradation is the hydrolytic cleavage of the β-lactam ring, leading to the formation of one or more degradation products.[2] It is also possible that the unexpected peaks correspond to process-related impurities from the fermentation or synthesis stages. To identify the source, it is recommended to perform forced degradation studies (e.g., exposure to acid, base, and heat) and compare the resulting chromatograms with your sample.
Q3: What are the initial recommended steps for purifying crude this compound from a fermentation broth?
Historically, the purification of olivanic acids from fermentation broths has been successfully achieved using a combination of ion-pair extraction and ion-exchange chromatography.[3][4] An initial ion-pair extraction can be employed to selectively extract the acidic this compound molecules from the complex fermentation medium into an organic solvent. This is followed by ion-exchange chromatography, which separates compounds based on their charge and provides a significant purification factor.
Q4: How can I monitor the stability of my this compound preparation during storage?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the stability of this compound preparations. This method should be able to separate the intact this compound from its potential degradation products. A reversed-phase C18 column is often suitable for this purpose. The mobile phase composition may need to be optimized, but a typical starting point could be a gradient of an acidic aqueous buffer and an organic solvent like acetonitrile or methanol. It is crucial to validate the method by performing forced degradation studies to ensure that all significant degradation products are resolved from the main peak. Regular analysis of stored samples will allow you to track the appearance of any new impurity peaks and the decrease in the main peak area over time.
Troubleshooting Guides
Issue 1: Low Yield After Purification
Symptoms:
-
Significantly lower than expected recovery of this compound after purification steps.
-
Presence of multiple small peaks in the HPLC analysis of the final product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Degradation during purification | This compound is sensitive to pH and temperature. Ensure all buffers used during purification are within the optimal stability pH range for your specific this compound analogue.[1] Consider performing purification steps at reduced temperatures (e.g., 4°C) to minimize degradation. |
| Inappropriate chromatography resin or conditions | For ion-exchange chromatography, ensure the resin type (anion or cation exchanger) and the pH of the loading and elution buffers are optimized for the pKa of your this compound. A step-gradient or linear gradient elution may be necessary to achieve good separation and recovery. |
| Inefficient ion-pair extraction | The efficiency of ion-pair extraction depends on the choice of the ion-pairing agent and the pH of the aqueous phase. Screen different ion-pairing agents and optimize the pH to ensure efficient transfer of the this compound into the organic phase. |
Issue 2: Identification of Unknown Impurities
Symptoms:
-
A significant, unidentified peak is present in the HPLC chromatogram of the purified this compound.
-
The mass spectrum of the impurity peak does not correspond to any known starting materials or expected by-products.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Degradation Product | The primary degradation pathway for carbapenems is the hydrolysis of the β-lactam ring.[2] The resulting product will have a molecular weight 18 Da higher than the parent compound due to the addition of a water molecule. Utilize HPLC coupled with mass spectrometry (HPLC-MS) to determine the molecular weight of the unknown impurity. This will provide strong evidence for or against it being a simple hydrolysis product. |
| Dimerization or Polymerization | Under certain conditions, reactive intermediates can lead to the formation of dimers or higher-order oligomers. Look for peaks in the mass spectrum with molecular weights that are multiples of the parent compound's mass. |
| Process-Related Impurity | If the impurity is not a degradation product, it may be an intermediate or by-product from the synthesis or fermentation process. Review the synthetic route or fermentation conditions to identify potential side reactions that could lead to the observed impurity. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters may need to be optimized for different this compound analogues.
1. Instrumentation and Columns:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Degas both mobile phases before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: Monitor at the λmax of the specific this compound (e.g., around 300 nm).[1]
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B (linear gradient)
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B (linear gradient)
-
26-30 min: 5% B (re-equilibration)
-
4. Forced Degradation Study:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 2-4 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for 1-2 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H2O2 at room temperature for 4-6 hours.
-
Thermal Degradation: Heat a solid sample of this compound at 80°C for 24 hours.
-
Analyze all stressed samples using the developed HPLC method to confirm that degradation products are resolved from the parent peak.
Protocol 2: Ion-Exchange Chromatography for this compound Purification
This protocol outlines a general procedure for purifying olivanic acids using anion-exchange chromatography.
1. Materials:
-
Strong or weak anion exchange resin (e.g., DEAE-Sepharose or Q-Sepharose).
-
Chromatography column.
-
Low-pressure chromatography system or peristaltic pump.
-
Buffers:
-
Equilibration Buffer: e.g., 20 mM Tris-HCl, pH 7.5.
-
Wash Buffer: Equilibration Buffer.
-
Elution Buffer: e.g., 20 mM Tris-HCl with a gradient of 0-1 M NaCl, pH 7.5.
-
2. Procedure:
-
Pack the chromatography column with the chosen anion exchange resin according to the manufacturer's instructions.
-
Equilibrate the column with 5-10 column volumes of Equilibration Buffer.
-
Dissolve the crude this compound sample in the Equilibration Buffer and adjust the pH if necessary.
-
Load the sample onto the column at a low flow rate.
-
Wash the column with 5-10 column volumes of Wash Buffer to remove unbound impurities.
-
Elute the bound this compound using a linear gradient of the Elution Buffer (e.g., 0 to 1 M NaCl over 20 column volumes).
-
Collect fractions and analyze them by HPLC to identify the fractions containing the purified this compound.
-
Pool the pure fractions and proceed with downstream processing (e.g., desalting, lyophilization).
Visualizations
Caption: General degradation pathway of this compound.
Caption: Workflow for troubleshooting impurities.
References
- 1. A new this compound derivative produced by Streptomyces olivaceus: isolation and structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures of this compound derivatives MM 4550 and MM 13902; two new, fused β-lactams isolated from Streptomyces olivaceus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Ion-paired extraction of cephalosporins in acetone prior to their analysis by capillary liquid chromatography in environmental water and meat samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Olivanic Acid and Tazobactam Against Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of olivanic acid and tazobactam, two pivotal β-lactamase inhibitors, against resistant bacterial strains. The following sections present a comprehensive overview of their mechanisms of action, in-vitro activity based on available experimental data, and the methodologies employed in these critical studies.
Introduction
The emergence of antibiotic resistance, particularly through the production of β-lactamase enzymes, poses a significant threat to global health. β-lactamase inhibitors are crucial compounds that restore the efficacy of β-lactam antibiotics. Olivanic acids, a group of naturally derived carbapenems, were among the early-discovered β-lactamase inhibitors. Tazobactam, a synthetic penicillanic acid sulfone, has become a clinically successful inhibitor, widely used in combination with piperacillin. This guide offers a comparative analysis of their capabilities in combating resistant bacteria.
Mechanism of Action
Both this compound and tazobactam function by inactivating β-lactamase enzymes, thereby protecting β-lactam antibiotics from degradation. However, the specifics of their molecular interactions with these enzymes exhibit distinct characteristics.
This compound: this compound derivatives act as progressive inhibitors of β-lactamases. The interaction begins with the formation of an acyl-enzyme intermediate. This intermediate can then undergo a tautomerization to a more stable Δ1-pyrroline form, which is more tightly bound to the enzyme. The effectiveness of this compound as an inhibitor is dependent on the partitioning of the acyl-enzyme to this more stable form, a process that competes with the normal hydrolytic pathway of the enzyme.[1]
Tazobactam: Tazobactam is also an irreversible inhibitor of many plasmid-mediated and chromosome-mediated β-lactamases. It forms a stable, inactive complex with the β-lactamase enzyme. Kinetic studies have shown that tazobactam can act as a potent inhibitor against a variety of Class A and some Class C β-lactamases.[2][3][4] The interaction involves a transiently inhibited phase before irreversible inactivation of the enzyme.[2]
In-Vitro Efficacy: A Comparative Overview
Direct comparative studies of this compound and tazobactam are scarce in the available literature. The majority of comprehensive data for this compound dates back to the late 1970s and early 1980s, while extensive data for tazobactam is more recent. The following tables summarize available Minimum Inhibitory Concentration (MIC) data for both compounds against various resistant bacteria, compiled from different studies. It is crucial to note that variations in experimental protocols between these studies necessitate a cautious interpretation of this indirect comparison.
Table 1: In-Vitro Activity of this compound Derivatives against β-Lactamase Producing Bacteria
| This compound Derivative | Organism | β-Lactamase Type | MIC (µg/mL) | Reference |
| MM 13902 | Escherichia coli | TEM | >100 | [1] |
| MM 13902 + Ampicillin (10 µg/mL) | Escherichia coli | TEM | 1.6 | [1] |
| MM 4550 | Klebsiella aerogenes | K1 | >100 | [1] |
| MM 4550 + Ampicillin (10 µg/mL) | Klebsiella aerogenes | K1 | 3.1 | [1] |
| MM 22382 | Staphylococcus aureus | Penicillinase | 0.2 | [5] |
| MM 17880 | Enterobacter cloacae | P99 | 12.5 | [5] |
| MM 13902 | Pseudomonas aeruginosa | Sabath-Abraham | 25 | [5] |
Table 2: In-Vitro Activity of Piperacillin-Tazobactam against Resistant Bacteria
| Organism | Resistance Mechanism | Piperacillin-Tazobactam MIC₅₀ (µg/mL) | Piperacillin-Tazobactam MIC₉₀ (µg/mL) | Reference |
| ESBL-producing E. coli | CTX-M, TEM, SHV | 2 | 16 | [6] |
| ESBL-producing K. pneumoniae | CTX-M, TEM, SHV | 8 | 64 | [6] |
| Piperacillin-resistant E. coli | TEM-1 | 2 | 8 | [7] |
| Piperacillin-resistant K. pneumoniae | SHV-1 | 4 | 32 | [7] |
| Pseudomonas aeruginosa | Various | 16 | 128 | [8] |
Note: Tazobactam is typically used in a fixed concentration with a partner β-lactam, most commonly piperacillin. The MIC values presented for tazobactam are for the combination product.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline generalized methodologies for key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
A standardized method for determining the MIC of an antimicrobial agent is crucial for assessing its efficacy. The broth microdilution method is a commonly employed technique.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Isolate colonies of the test bacterium from an overnight culture on an appropriate agar medium.
-
Suspend the colonies in a sterile saline or broth solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a series of twofold dilutions of the test compound (this compound derivatives or piperacillin-tazobactam) in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
For β-lactamase inhibitor combinations, the inhibitor (e.g., tazobactam) is often maintained at a fixed concentration (e.g., 4 µg/mL) while the β-lactam (e.g., piperacillin) is serially diluted.
-
-
Inoculation and Incubation:
-
Dispense the prepared bacterial inoculum into microtiter plate wells containing the antimicrobial dilutions.
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
β-Lactamase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of β-lactamase enzymes. A common method involves a chromogenic substrate, such as nitrocefin.
Protocol: Spectrophotometric β-Lactamase Inhibition Assay
-
Reagent Preparation:
-
Prepare a solution of purified β-lactamase enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Prepare a stock solution of the inhibitor (this compound or tazobactam) and the chromogenic substrate nitrocefin.
-
-
Assay Procedure:
-
In a microplate well or cuvette, pre-incubate the β-lactamase enzyme with various concentrations of the inhibitor for a defined period.
-
Initiate the reaction by adding the nitrocefin solution.
-
Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at a specific wavelength (e.g., 486 nm) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Further kinetic parameters, such as Kᵢ (inhibition constant), can be determined through more detailed kinetic studies.[1][2][3]
-
Visualizing the Mechanisms and Workflows
To further elucidate the processes described, the following diagrams have been generated using the DOT language.
Caption: Mechanism of β-lactamase inhibition by this compound.
Caption: Mechanism of β-lactamase inhibition by Tazobactam.
Caption: A generalized workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
Both this compound and tazobactam are effective inhibitors of β-lactamase enzymes, playing a crucial role in overcoming bacterial resistance. While olivanic acids demonstrated significant potential in early research, tazobactam has achieved widespread clinical use as part of combination therapies. The available data, though not from direct comparative studies, suggests that both classes of inhibitors have a broad spectrum of activity against various β-lactamase-producing bacteria. The continued exploration of novel β-lactamase inhibitors, inspired by the foundational understanding of compounds like this compound and tazobactam, remains a critical endeavor in the fight against antimicrobial resistance.
References
- 1. Inhibition of the RTEM beta-lactamase from Escherichia coli. Interaction of the enzyme with derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Kinetic interactions of tazobactam with beta-lactamases from all major structural classes | Semantic Scholar [semanticscholar.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Tazobactam is a potent inactivator of selected inhibitor-resistant class A beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative antibacterial properties in vitro of seven this compound derivatives: MM 4550, MM 13902, MM 17880, MM 22380, MM 22381, MM 22382 and MM 22383 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. ihma.com [ihma.com]
- 8. ovid.com [ovid.com]
In Vivo Efficacy of Olivanic Acid Derivatives: A Comparative Analysis
A comprehensive review of available research highlights the potential of synthetic olivanic acid analogues as potent antibacterial agents, demonstrating superior in vivo efficacy in animal models compared to their naturally occurring counterparts. This guide synthesizes the key findings, focusing on comparative performance and underlying experimental frameworks, to inform researchers and drug development professionals in the field of antibacterial therapeutics.
While direct, extensive in vivo efficacy data for the parent compound, this compound, is limited in publicly accessible literature, a pivotal study by Basker et al. (1983) provides crucial insights into the enhanced performance of its synthetic derivatives. This research underscores the significance of structural modifications in improving the pharmacokinetic and pharmacodynamic profiles of this class of carbapenem antibiotics.
Comparative Efficacy in Murine Infection Models
A key study identified two synthetic analogues of this compound, designated as compounds 8c and 8j , which exhibited significantly improved metabolic stability and consequently, enhanced therapeutic efficacy in mouse models of bacterial infection when compared to the naturally occurring this compound, MM 13902 .[1] The improved in vivo performance of these analogues was attributed to higher achievable blood levels and better urinary recovery, suggesting a more favorable pharmacokinetic profile.[1]
Unfortunately, the specific quantitative data from these in vivo studies, such as the 50% effective dose (ED₅₀) values, percentage of survival, or reduction in bacterial load, and the detailed experimental protocols, are not available in the publicly accessible abstracts of the primary literature. Access to the full scientific article is required to provide a comprehensive quantitative comparison.
Experimental Protocol Framework
Based on standard practices for in vivo antibiotic efficacy studies, the experimental protocol likely involved the following key steps. It is important to note that the following is a generalized workflow, as the specific details from the pivotal study are not fully available.
General Experimental Workflow for In Vivo Antibiotic Efficacy
Caption: Generalized workflow for assessing the in vivo efficacy of antibacterial agents.
Signaling Pathway: Beta-Lactam Antibiotic Mechanism of Action
Olivanic acids, like other beta-lactam antibiotics, exert their antibacterial effect by inhibiting bacterial cell wall synthesis. This is achieved by targeting and acylating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The stability of the resulting acyl-enzyme complex determines the effectiveness of the antibiotic. Furthermore, many this compound derivatives are also potent inhibitors of beta-lactamase enzymes, which are a primary mechanism of bacterial resistance to beta-lactam antibiotics.
Caption: Mechanism of action of this compound derivatives on bacterial cell wall synthesis.
Data Summary
The following table summarizes the qualitative in vivo performance comparison between the natural this compound MM 13902 and its synthetic analogues 8c and 8j, as described in the available literature. Quantitative data is pending access to the full research publication.
| Compound | Type | In Vivo Efficacy (Mice) | Blood Levels | Urinary Recovery |
| MM 13902 | Natural this compound | Baseline | Lower | Lower |
| Analogue 8c | Synthetic Analogue | Improved | Higher | Improved |
| Analogue 8j | Synthetic Analogue | Improved | Higher | Improved |
Note: "Improved" indicates a better outcome relative to MM 13902 as reported by Basker et al. (1983).
Conclusion
The available evidence strongly suggests that synthetic modification of the this compound structure can lead to derivatives with significantly enhanced in vivo antibacterial efficacy. The improved metabolic stability of analogues like 8c and 8j translates to superior pharmacokinetic properties, which is a critical factor for therapeutic success. Further research and access to detailed quantitative data from preclinical studies are essential to fully elucidate the clinical potential of these promising compounds. The development of such potent carbapenems remains a crucial area of investigation in the ongoing battle against antibiotic-resistant bacteria.
References
A Comparative Guide to HPLC Methods for Olivanic Acid Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in drug development and quality control, offering high resolution and sensitivity for the quantification of active pharmaceutical ingredients. For challenging analytes like olivanic acid, a member of the carbapenem class of antibiotics, robust and validated HPLC methods are crucial. This guide provides a comparative overview of two common HPLC approaches for the quantification of acidic compounds like this compound: Reversed-Phase HPLC (RP-HPLC) and Ion-Pair HPLC.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of a validated RP-HPLC and an Ion-Pair HPLC method for the quantification of a carbapenem antibiotic like this compound. It is important to note that these values are illustrative and actual performance may vary depending on the specific instrumentation, reagents, and laboratory conditions.
| Performance Parameter | Method 1: Reversed-Phase HPLC (RP-HPLC) | Method 2: Ion-Pair HPLC |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.6 µg/mL |
| Retention Time | ~5 minutes | ~8 minutes |
| Resolution (from nearest impurity) | > 2.0 | > 2.0 |
Experimental Workflow
The general workflow for the validation of an HPLC method for this compound quantification involves several key stages, from sample preparation to data analysis.
Caption: General workflow for HPLC method validation.
Experimental Protocols
Below are detailed methodologies for the two compared HPLC methods.
Method 1: Reversed-Phase HPLC (RP-HPLC)
This method utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard or sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water and acetonitrile (90:10, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Method 2: Ion-Pair HPLC
This technique is employed for highly polar and ionic compounds that show poor retention in conventional RP-HPLC. An ion-pairing reagent is added to the mobile phase to form a neutral ion pair with the charged analyte, thereby increasing its retention on the non-polar stationary phase.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard or sample in the mobile phase to a final concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A filtered and degassed solution of 5 mM tetrabutylammonium hydrogen sulfate (ion-pairing reagent) and 0.1% formic acid in a water/acetonitrile mixture (85:15, v/v).
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Logical Relationship of Method Selection
The choice between RP-HPLC and Ion-Pair HPLC depends on the specific properties of the analyte and the desired chromatographic performance.
Caption: Decision tree for HPLC method selection for this compound.
Safety Operating Guide
Essential Safety and Logistical Information for Handling Olivanic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for Olivanic acid was found. This document provides essential safety and logistical information based on general protocols for handling acidic, potentially hazardous organic compounds. Researchers, scientists, and drug development professionals must obtain and consult the specific SDS for this compound before any handling, storage, or disposal. The information provided herein is not a substitute for a substance-specific SDS.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is crucial to prevent exposure and injury. The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, are required. Consider double-gloving for added protection. |
| Body Protection | A chemical-resistant lab coat or apron must be worn to protect against splashes and spills.[1] For larger quantities, an acid-resistant suit may be necessary. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood.[2] If significant aerosol or vapor generation is likely, a respirator may be required. |
Operational Plan: Safe Handling and Storage
Adherence to strict operational protocols is essential to ensure a safe laboratory environment when working with this compound.
Handling:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[2]
-
Information Review: Thoroughly read and understand the substance-specific Safety Data Sheet (SDS) for this compound.
-
Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2]
-
Transferring: When transferring this compound, use appropriate tools such as a graduated cylinder or funnel to minimize spills and splashes. Always pour acid into water, never the other way around.
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling the substance.[2]
Storage:
-
Container: Store this compound in a tightly closed, clearly labeled, and compatible container.
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and oxidizing agents.[2]
-
Segregation: Store acids in a dedicated corrosives cabinet.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all this compound waste in a designated, properly labeled, and leak-proof container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the specific contents (this compound).
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.
-
Disposal Request: Follow your institution's procedures for the disposal of chemical waste. Contact your EHS department to arrange for pickup and proper disposal.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (as recommended by the SDS) before disposal. The rinsate should be collected as hazardous waste.
Experimental Workflow
The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.
Caption: General workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
